molecular formula C36H50O6 B218589 Prednisolone farnesylate CAS No. 118244-44-3

Prednisolone farnesylate

Cat. No.: B218589
CAS No.: 118244-44-3
M. Wt: 578.8 g/mol
InChI Key: SBQAKZYUNWNIRL-WIPKXTQKSA-N
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Description

Prednisolone farnesylate: is a synthetic glucocorticoid, a compound of prednisolone and its ester farnesylate. It is known for its anti-inflammatory and immunosuppressive properties. This compound is used in various pharmaceutical preparations, particularly for its ability to suppress local swelling and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prednisolone farnesylate typically involves the esterification of prednisolone with farnesylate. The process begins with the oxidation of the hydroxyl group at carbon-11 of prednisolone, followed by the opening of the epoxide with hydrobromic acid and subsequent reduction of bromine using nickel-Raney catalyst .

Industrial Production Methods: Industrial production of prednisolone and its derivatives often involves microbial transformation and enzymatic processes. For instance, the preparation of prednisolone can be achieved by subjecting Reichstein’s compound S to the action of enzymes produced by microorganisms such as Helminthosporium sativum and Bacillus pulvifaciens .

Chemical Reactions Analysis

Types of Reactions: Prednisolone farnesylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and esterified derivatives of prednisolone, such as 20β-hydroxy prednisolone .

Mechanism of Action

Prednisolone farnesylate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid-receptor complex, which translocates to the nucleus and interacts with DNA to modify gene transcription. The activated complex up-regulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory proteins . The predominant anti-inflammatory action is mediated by the inhibition of prostaglandin synthesis via the arachidonic acid pathway .

Comparison with Similar Compounds

Comparison: Prednisolone farnesylate is unique due to its esterified form, which enhances its transdermal delivery and anti-inflammatory activity. Compared to other glucocorticoids like prednisone and hydrocortisone, this compound has a more targeted action with potentially fewer side effects .

Properties

CAS No.

118244-44-3

Molecular Formula

C36H50O6

Molecular Weight

578.8 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate

InChI

InChI=1S/C36H50O6/c1-23(2)9-7-10-24(3)11-8-12-25(4)19-32(40)42-22-31(39)36(41)18-16-29-28-14-13-26-20-27(37)15-17-34(26,5)33(28)30(38)21-35(29,36)6/h9,11,15,17,19-20,28-30,33,38,41H,7-8,10,12-14,16,18,21-22H2,1-6H3/b24-11+,25-19+/t28-,29-,30-,33+,34-,35-,36-/m0/s1

InChI Key

SBQAKZYUNWNIRL-WIPKXTQKSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C

118244-44-3

Synonyms

11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-(E,E)-3,7,11-trimethyl-2,6,10-dodecatrienoate
prednisolone farnesylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prednisolone farnesylate
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Prednisolone farnesylate
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Prednisolone farnesylate
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